Ledipasvir D-tartrate is a pharmaceutical compound primarily used in the treatment of hepatitis C virus infections. It is a prodrug of Ledipasvir, which acts as an inhibitor of the hepatitis C virus non-structural protein 5A. This compound is classified under antiviral agents and is specifically categorized as a direct-acting antiviral agent.
Ledipasvir D-tartrate was developed by Gilead Sciences and is part of combination therapies for treating chronic hepatitis C. The compound's efficacy has been documented in various clinical trials, showing significant antiviral activity against multiple genotypes of the virus.
The synthesis of Ledipasvir D-tartrate involves several complex steps, including the formation of intermediates and the final product.
Ledipasvir D-tartrate has a complex molecular structure characterized by multiple functional groups that contribute to its activity against hepatitis C.
The chemical reactivity of Ledipasvir D-tartrate is crucial for its synthesis and application.
Ledipasvir D-tartrate exerts its antiviral effects through a specific mechanism that inhibits viral replication.
Understanding the physical and chemical properties of Ledipasvir D-tartrate is essential for its formulation and application.
Ledipasvir D-tartrate is primarily utilized in medical settings for treating hepatitis C infections.
Ledipasvir D-tartrate (CAS 1502654-87-6) is a complex chiral salt formed between the hepatitis C virus NS5A inhibitor ledipasvir and D-tartaric acid. The molecular formula is C~53~H~60~F~2~N~8~O~12~, with a molecular weight of 1,039.09 g/mol [5] [9]. The structure features:
Table 1: Molecular Descriptors of Ledipasvir D-Tartrate
Property | Specification |
---|---|
CAS Registry Number | 1502654-87-6 |
Molecular Formula | C~53~H~60~F~2~N~8~O~12~ |
Exact Mass | 1,039.09 g/mol |
Elemental Composition | C 61.26%; H 5.82%; F 3.66%; N 10.78%; O 18.48% |
Chiral Centers | 7 distinct stereocenters |
Ledipasvir D-tartrate exhibits distinct solid-state characteristics and solution behavior:
Table 2: Solubility and Stability Data
Parameter | Conditions | Value |
---|---|---|
DMSO Solubility | 25°C | 25–28 mg/mL |
Ethanol Solubility | 25°C | 2 mg/mL |
Water Solubility | 25°C | Insoluble |
Solid-State Stability | -20°C (desiccated) | >2 years |
Solution Stability | DMSO, -80°C | 6 months |
The selection of D-tartrate as a counterion optimizes ledipasvir’s pharmaceutical performance:
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: